2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride, also known as tolperisone hydrochloride, is a centrally acting muscle relaxant. It is widely used for the symptomatic treatment of spasticity and muscle spasms. This compound is known for its ability to alleviate muscle stiffness and improve mobility in patients suffering from various musculoskeletal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride involves the conversion of 4-methylpropiophenone with piperidine under specific reaction conditions. The process typically includes the use of catalysts and solvents to facilitate the reaction and achieve high purity of the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. One such method involves the use of controlled release formulations and transdermal therapeutic systems. These methods ensure that the content of undesired byproducts, such as 2-methyl-1-(4-methylphenyl) propenone, is kept significantly lower than in previously known methods .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its effects on cellular processes and its potential use in treating various biological conditions.
Medicine: It is primarily used as a muscle relaxant for the treatment of spasticity and muscle spasms.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride involves its interaction with the central nervous system. It exerts its muscle relaxant effects by blocking sodium channels and inhibiting the release of neurotransmitters. This leads to a reduction in muscle tone and alleviation of muscle spasms .
Comparison with Similar Compounds
Similar Compounds
Eperisone: Another centrally acting muscle relaxant with similar properties.
Tizanidine: A muscle relaxant that works by inhibiting motor neurons.
Baclofen: A muscle relaxant that acts on the central nervous system to reduce muscle spasticity.
Uniqueness
2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride is unique in its specific mechanism of action and its ability to provide muscle relaxation without significant sedation. This makes it a preferred choice for patients who need to maintain alertness while managing muscle spasms .
Properties
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)-1-phenylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-8-10-17(11-9-13)12-14(2)16(18)15-6-4-3-5-7-15;/h3-7,13-14H,8-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPAPJACYHRRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.